molecular formula C21H16F2N6O3S B2614352 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852154-10-0

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2614352
CAS RN: 852154-10-0
M. Wt: 470.45
InChI Key: LXPDULJAEZPEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16F2N6O3S and its molecular weight is 470.45. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoropyrimidines in Cancer Treatment

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are widely used in cancer chemotherapy, particularly for treating colorectal cancer. These compounds act by inhibiting the enzyme thymidylate synthase, thereby blocking DNA synthesis in rapidly dividing cancer cells. A study highlighted the use of tegafur, a prodrug of 5-FU, combined with uracil and compared its efficacy to intravenous 5-FU for treating metastatic colorectal cancer, emphasizing the significance of fluoropyrimidine-based treatment regimens in managing cancer (Carmichael et al., 2002)[https://consensus.app/papers/randomized-study-tegafururacil-leucovorin-versus-carmichael/48b36bde4a965825bb04be74991440c8/?utm_source=chatgpt].

Metabolism and Pharmacokinetics Studies

The metabolism and pharmacokinetics of drugs are crucial for understanding their safety, efficacy, and overall therapeutic potential. Studies on compounds like SB-649868, an orexin receptor antagonist for treating insomnia, detail the process of how such drugs are metabolized and eliminated from the body, providing insights into the drug development process and the importance of understanding chemical interactions within the human body (Renzulli et al., 2011)[https://consensus.app/papers/disposition-metabolism-14csb649868-orexin-receptor-renzulli/7152e90a5b5a57cab3fe1321e3d96f52/?utm_source=chatgpt].

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O3S/c22-12-4-6-16(7-5-12)29-17(9-15-10-18(30)26-20(32)25-15)27-28-21(29)33-11-19(31)24-14-3-1-2-13(23)8-14/h1-8,10H,9,11H2,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPDULJAEZPEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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